molecular formula C17H20N2O3S2 B2545062 5-ethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941890-95-5

5-ethyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2545062
CAS RN: 941890-95-5
M. Wt: 364.48
InChI Key: DIPDUGKIWJMEHB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule’s structure is characterized by a thiophene ring, a sulfonamide group, and a pyrrolidine ring.


Molecular Structure Analysis

The molecule’s structure is characterized by a thiophene ring, a sulfonamide group, and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The five-membered pyrrolidine ring within this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine derivatives due to several key features:

Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. The compound’s steric factors significantly influence biological activity, and structure-activity relationships (SAR) play a crucial role in drug design .

Antithrombotic Agents

Compound 5, which contains the chlorothiophene moiety, has shown promise as an antithrombotic agent. Its interaction in the S1 subsite combines good oral bioavailability with high potency for nonbasic targets. Clinical development is underway for the prevention and treatment of thromboembolic diseases .

Antimicrobial Properties

Synthetic thiophene derivatives, including those related to our compound, exhibit inhibitory effects against various organisms. For instance, compound 12 demonstrated significant activity against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus .

Synthetic Chemistry Strategies

Researchers have employed diverse synthetic strategies to construct and functionalize pyrrolidine rings. These include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives) .

Plant Hormone Analogues

Indole derivatives, which share structural similarities with our compound, have important pharmacological activities. For example, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, plays a crucial role in plant growth and development .

Future Directions

Pyrrolidine derivatives, including this compound, continue to be of great interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-7-9-17(23-14)24(21,22)18-13-6-8-15(12(2)11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDUGKIWJMEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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